1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(23)14-9-16(12-5-2-1-3-6-12)20-17-15(14)10-19-21(17)11-13-7-4-8-24-13/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGALBYAHSRKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CO4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-37-8 | |
| Record name | 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then coupled with a pyrazolo[3,4-b]pyridine derivative. The carboxylic acid group is introduced through subsequent functional group transformations. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridine/Pyrazole Rings
The electron-deficient pyrazolo[3,4-b]pyridine system facilitates nucleophilic attacks, particularly at positions C-3 and C-7 (Figure 1). Key reactions include:
Mechanistic Insight:
Nucleophilic attack occurs preferentially at C-7 due to resonance stabilization from the pyrazole ring. The carboxylic acid group directs electrophiles to para positions via inductive effects .
Cyclocondensation with β-Dicarbonyl Compounds
The compound participates in oxidative cross-dehydrogenative coupling (CDC) with β-diketones or β-ketoesters (Table 1):
| Reactants | Catalyst System | Yield | Product Class |
|---|---|---|---|
| Ethyl acetoacetate | Pd(OAc)₂, O₂, AcOH | 74–94% | Pyrazolo[1,5-a]pyridines |
| Acetylacetone | Cu(OAc)₂, air | 68–80% | Fused tetracyclic derivatives |
Notable Observations:
-
Oxygen atmosphere enhances yields by promoting dehydrogenation .
-
Acetic acid acts as both solvent and proton donor, stabilizing intermediates .
Carboxylic Acid Functionalization
The C-4 carboxylic acid undergoes standard derivatization (Figure 2):
| Reaction | Reagents | Applications |
|---|---|---|
| Esterification | SOCl₂/ROH | Prodrug synthesis (e.g., ethyl ester) |
| Amide Formation | EDC/HOBt, amines | Bioconjugates for biological screening |
Structural Impact:
Esterification improves membrane permeability, while amidation enables target-specific modifications .
Furan Ring Reactivity
The furan-2-ylmethyl group participates in:
-
Electrophilic Aromatic Substitution : Nitration at C-5 of furan using HNO₃/Ac₂O .
-
Diels-Alder Reactions : With maleic anhydride at 110°C to form bicyclic adducts .
Challenges:
Steric hindrance from the pyrazolo-pyridine core limits furan’s participation in bulkier dienophiles .
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable aryl/heteroaryl functionalization (Table 2):
| Reaction Type | Catalyst | Substrates | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | C-6 phenyl diversification |
| C-H Activation | Pd(OAc)₂, HFIP | Aryl iodides | Direct arylation at C-3 |
Optimization Data:
-
HFIP solvent increases reaction efficiency by stabilizing palladium intermediates .
-
Electron-deficient arylboronic acids give higher yields (>85%) .
Photochemical Transformations
UV irradiation (λ = 254 nm) induces:
-
Ring Expansion : Pyrazolo-pyridine → quinoline analogs via -sigmatropic shifts .
-
Decarboxylation : Loss of CO₂ under acidic conditions to form 4-unsubstituted derivatives .
Critical Analysis of Methodologies
-
Friedländer Condensation : Effective for synthesizing fused analogs but requires harsh conditions (PPA, 150°C) .
-
CDC Reactions : Environmentally superior to traditional methods but limited to electron-rich diketones .
This compound’s reactivity profile aligns with pyrazolo[3,4-b]pyridine pharmacophores, making it a strategic intermediate for anticancer and anti-inflammatory agents . Further studies should explore enantioselective modifications and in vivo stability.
Scientific Research Applications
1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Key structural differences arise from substituents at positions 1 and 6 of the pyrazolo[3,4-b]pyridine core:
- Position 1 : Modifications here influence steric bulk and electronic properties. The furan-2-ylmethyl group in the target compound contrasts with aryl, benzyl, or fluorinated groups in analogs.
- Position 6 : The phenyl group in the target compound is common, but analogs may feature cyclopropyl, thienyl, or substituted phenyl groups to modulate activity.
Functional Implications
- Furan vs. Aryl Groups : The furan-2-ylmethyl group in the target compound may improve solubility compared to bulky biphenyl or lipophilic chlorobenzyl substituents. Its oxygen atom could facilitate hydrogen bonding in target binding .
- Fluorine and Chlorine Effects : Fluorinated (e.g., 2-fluorophenyl) or chlorinated analogs exhibit enhanced metabolic stability and target affinity, making them preferred in lead optimization .
- Synthetic Yields : The biphenyl analog () achieves 87% yield and 100% purity, suggesting efficient synthesis routes for bulky substituents.
Biological Activity
1-(Furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the realm of cancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that integrates a furan moiety with a pyrazolo[3,4-b]pyridine framework. Its molecular formula is with a molecular weight of approximately 319.3 g/mol. The presence of the furan ring contributes to its unique chemical properties, enhancing its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 1-(furan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Molecular Formula | C18H13N3O3 |
| Molecular Weight | 319.3 g/mol |
| CAS Number | 929974-37-8 |
Synthesis
The synthesis of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Initial steps include the preparation of the furan-2-ylmethyl precursor followed by coupling with a pyrazolo[3,4-b]pyridine derivative. The introduction of the carboxylic acid group is achieved through functional group transformations under controlled conditions using strong bases and appropriate solvents such as THF.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Hela, MCF7, HCT116
- Key Findings :
The mechanism by which 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : It has been observed to induce both early and late apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Study on Anticancer Activity
A comparative study evaluated several derivatives of pyrazolo[3,4-b]pyridines for their anticancer activity:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 9a | 2.59 | Hela | Cell cycle arrest at S phase |
| Doxorubicin | 2.35 | Hela | Standard reference |
| Compound 14g | 4.66 | MCF7 | Cell cycle arrest at G2/M phase |
This study underscores the potential of pyrazolo[3,4-b]pyridine derivatives in oncological pharmacotherapy.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting with furan-2-ylmethyl and phenyl-substituted pyrazolo[3,4-b]pyridine precursors. Key steps include:
- Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmospheres at 40–100°C, followed by hydrolysis with HCl (36.5%) at 93–96°C for 17 hours to yield carboxylic acid derivatives ( ).
- Copper-mediated cyclization in dimethylformamide (DMF) or toluene to form the pyrazolo[3,4-b]pyridine core (). Optimal yields (60–80%) require precise control of ligand ratios (e.g., tert-butyl XPhos) and solvent polarity.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Aromatic protons in pyrazolo[3,4-b]pyridine derivatives resonate at δ 8.69 (d, J = 8.4 Hz) for pyridine protons and δ 7.57–7.63 for phenyl groups ( ).
- LCMS/HPLC : ESI-MS (m/z 311.1 [M+1]) and HPLC purity (>94%) are critical for validating synthetic success ( ).
- Elemental analysis : Verify stoichiometry of C, H, N, and O to confirm molecular formula integrity.
Q. How should this compound be stored to ensure long-term stability?
Store under 2–8°C in sealed, dry containers to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or heat (>40°C), which can degrade the furan ring ( ). Use desiccants and inert gas purging for sensitive batches.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency, noting that Pd systems often outperform in aryl-aryl bond formation ( ).
- Solvent optimization : Compare tert-butanol (polar aprotic) vs. DMF (polar aprotic) for cyclization steps; DMF may enhance solubility but increase side reactions.
- Temperature gradients : Gradual heating (40–100°C) reduces decomposition of heat-sensitive intermediates ( ).
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
- 2D NMR (HSQC/HMBC) : Correlate ambiguous peaks (e.g., δ 11.88 for NH protons) with adjacent carbons to confirm connectivity ( ).
- DFT calculations : Compare experimental ¹H NMR shifts with computational models (B3LYP/6-31G*) to validate assignments ().
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal origins in complex spectra.
Q. How can the biological activity of this compound be systematically evaluated?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays.
- Cell-based studies : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values ().
- Molecular docking : Model interactions with target proteins (e.g., COX-2, DHFR) using AutoDock Vina to prioritize in vitro testing ().
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with biological activity ().
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify key binding residues ().
- Pharmacophore mapping : Highlight essential features (e.g., carboxylic acid group, furan moiety) for target engagement ( ).
Q. How can researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assays : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by experimental noise ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
